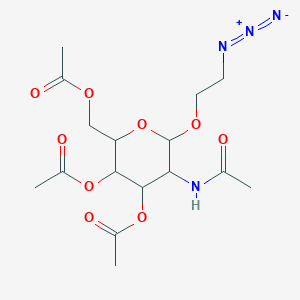
2,6-Bis(hydroxymethyl)oxane-2,3,4,5-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Mannoheptulose is a seven-carbon sugar (heptose) that is naturally found in avocadosD-Mannoheptulose is known for its ability to inhibit hexokinase, an enzyme crucial for the glycolysis pathway, thereby affecting glucose metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Mannoheptulose can be synthesized through the transformation of D-glycero-D-galactoheptose using dicyclohexylcarbodiimide as a transformation reagent. This method yields a higher amount of D-Mannoheptulose (~60%) compared to other methods .
Industrial Production Methods: While specific industrial production methods for D-Mannoheptulose are not extensively documented, the synthesis typically involves the use of advanced organic synthesis techniques and reagents to ensure high purity and yield. The process may involve multiple steps, including purification and crystallization, to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: D-Mannoheptulose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions include heptonic acids, heptitols, and various substituted heptoses, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
D-Mannoheptulose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study carbohydrate chemistry and enzymatic reactions.
Biology: It serves as a tool to investigate glucose metabolism and its regulation in biological systems.
Medicine: D-Mannoheptulose is explored for its potential therapeutic effects, particularly in cancer treatment, due to its ability to inhibit glycolysis in cancer cells
Mécanisme D'action
D-Mannoheptulose exerts its effects primarily by inhibiting hexokinase, the enzyme responsible for the phosphorylation of glucose to glucose-6-phosphate, the first step in glycolysis. By blocking this enzyme, D-Mannoheptulose prevents the breakdown of glucose, leading to reduced ATP production and altered cellular metabolism. This mechanism is particularly effective in cancer cells, which rely heavily on glycolysis for energy production .
Comparaison Avec Des Composés Similaires
D-Glucose: A common six-carbon sugar involved in glycolysis.
D-Fructose: Another six-carbon sugar that enters glycolysis after conversion to fructose-6-phosphate.
D-Galactose: A six-carbon sugar that is converted to glucose-6-phosphate before entering glycolysis.
Uniqueness of D-Mannoheptulose: D-Mannoheptulose is unique due to its seven-carbon structure and its specific inhibition of hexokinase. Unlike other sugars, it does not undergo glycolysis, making it a valuable tool for studying glucose metabolism and developing therapeutic strategies targeting glycolysis .
Propriétés
IUPAC Name |
2,6-bis(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIWUXASLYEWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)(CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine](/img/structure/B15093677.png)
![4-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B15093691.png)

![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid](/img/structure/B15093699.png)







